molecular formula C13H13NO3S B187663 Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 350988-34-0

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B187663
CAS No.: 350988-34-0
M. Wt: 263.31 g/mol
InChI Key: ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry and material science due to their diverse biological and chemical properties . This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carboxylate ester group attached to the thiophene ring.

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351882
Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-34-0
Record name Methyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
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Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Record name 350988-34-0
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Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the formation of a ketene intermediate from methyl cyanoacetate and sulfur, followed by cyclization with 4-methoxyacetophenone. Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C<50°C: Slow kinetics; >110°C: Side reactions
SolventDMF or DMSOPolar aprotic solvents enhance sulfur solubility
CatalystMorpholine or DBUBase catalysts accelerate enamine formation
Reaction Time6–8 hoursProlonged time increases polymerization risk

Under optimized conditions (90°C, DMF, morpholine), yields reach 68–72%. The product’s regioselectivity arises from steric hindrance at the 5-position, favoring 4-(4-methoxyphenyl) substitution.

Multi-Component Condensation with α,β-Dihalogenonitriles

Patent DE1055007B details an alternative route using α,β-dichloronitriles and thioglycolic acid esters. This method constructs the thiophene ring through nucleophilic displacement and cyclization:

Synthetic Pathway

  • Step 1 : Reaction of 4-methoxybenzoyl chloride with malononitrile forms α,β-dichloro-4-methoxyphenylpropanenitrile.

  • Step 2 : Condensation with methyl thioglycolate in the presence of potassium tert-butoxide yields the thiophene intermediate.

  • Step 3 : Amination at the 2-position via nucleophilic substitution with aqueous ammonia.

This method achieves 46–50% overall yield but requires stringent control of stoichiometry to minimize dihalogenated byproducts.

Suzuki-Miyaura Coupling for Aryl Functionalization

Recent protocols leverage cross-coupling to introduce the 4-methoxyphenyl group post-cyclization. A typical sequence involves:

Stepwise Synthesis

  • Thiophene Core Preparation : Gewald synthesis of methyl 2-amino-4-bromothiophene-3-carboxylate (Yield: 65%).

  • Coupling Reaction : Pd(PPh₃)₄-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid.

ConditionValueEffect
Catalyst Loading2 mol%Higher loadings reduce cost-efficiency
BaseK₂CO₃Cs₂CO₃ increases rate but lowers selectivity
SolventToluene/EtOH (3:1)Mixed solvents improve boronic acid solubility

This method offers superior regiocontrol (98% aryl placement at C4) but incurs higher costs due to palladium catalysts.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production (e.g., Hit2Lead, ChemBridge) employs polymer-supported reagents to streamline purification. A representative protocol uses:

  • Resin-Bound Cyanoacetate : Wang resin functionalized with methyl cyanoacetate.

  • Stepwise Elution : Sequential addition of 4-methoxyacetophenone and sulfur morpholine.

Advantages include reduced purification steps and yields up to 85% in automated systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, m-CPBA

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is primarily utilized as a building block for synthesizing novel pharmaceuticals. It has been shown to possess potential anti-inflammatory and anticancer properties, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene, including this compound, exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of growth in breast cancer cell lines (e.g., MCF-7) .

Organic Synthesis

Versatile Reagent:
The compound serves as an important reagent in organic synthesis processes. It facilitates the creation of complex molecules essential for research in materials science and nanotechnology.

Synthetic Pathways:
Researchers have employed this compound in various synthetic pathways to develop new chemical entities that exhibit desired biological activities. Its ability to participate in substitution and condensation reactions enhances its utility in creating diverse molecular architectures .

Biological Research

Mechanistic Studies:
In biological research, this compound is used to investigate its interactions with biological systems. This includes studying its effects on cellular mechanisms and potential therapeutic targets.

Case Study: Interaction with Mycobacterium tuberculosis
Research indicates that structurally similar compounds have shown promising activity against Mycobacterium tuberculosis, with minimal toxicity to human cells. This highlights the potential of thiophene derivatives in developing new treatments for tuberculosis .

Agrochemical Applications

Development of Pesticides:
The compound is being explored for its application in agrochemicals, particularly in the formulation of effective pesticides and herbicides. Its chemical structure allows for modifications that can enhance efficacy against specific agricultural pests .

Material Science

Conductive Polymers:
this compound is investigated for its properties in creating advanced materials, such as conductive polymers used in electronics and energy storage devices. The thiophene ring contributes to the electronic properties necessary for these applications .

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
PharmaceuticalKey intermediate for drug synthesisAnticancer activity against MCF-7 cell line
Organic SynthesisReagent for creating complex moleculesVarious synthetic pathways
Biological ResearchInvestigating interactions with biological systemsActivity against Mycobacterium tuberculosis
AgrochemicalDevelopment of pesticides and herbicidesEnhanced efficacy formulations
Material ScienceCreation of conductive polymersApplications in electronics and energy storage

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a compound with notable structural features including a thiophene ring and an amino group, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C13H13NO3S
  • Molecular Weight : 263.32 g/mol
  • CAS Number : 350988-34-0

The compound's structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly through mechanisms involving microtubule destabilization.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-435 (Breast)0.019Microtubule depolymerization
HePG-2 (Liver)0.025Cell cycle arrest
HCT-116 (Colon)0.030Apoptosis induction

In vitro studies have shown that at concentrations as low as 19 nM, the compound can effectively inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displays significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.220.45
Klebsiella pneumoniae0.300.60

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against common pathogens responsible for healthcare-associated infections .

  • Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization, which is critical in cancer cell division.
  • Antibacterial Mechanism : The antibacterial activity is attributed to the production of reactive oxygen species (ROS), which damage bacterial membranes and DNA .

Case Studies and Research Findings

A study conducted on the in vivo effects of this compound in xenograft mouse models demonstrated significant tumor reduction when administered at a dosage of 75 mg/kg three times a week. The results indicated that this compound could serve as a promising lead compound in cancer therapy due to its potent antitumor effects without severe toxicity .

Table 3: In Vivo Study Results

TreatmentTumor Volume Reduction (%)Weight Change (%)
Control--
Methyl Compound45-5
Paclitaxel50-10

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with methyl cyanoacetate or ethyl cyanoacetate to form a Schiff base intermediate.
  • Step 2 : Cyclization with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) in the presence of a base (e.g., triethylamine) to form the thiophene core .
  • Step 3 : Esterification or functional group modifications to introduce the carboxylate group. Reaction optimization often involves solvent selection (e.g., 1,4-dioxane or ethanol), temperature control (80–100°C), and catalyst use (e.g., piperidine for cyclization) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., NH₂ stretching at ~3440 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns on the thiophene ring and aryl groups. The 4-methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • Melting Point Analysis : Consistency with literature values (e.g., 140–150°C) ensures purity .

Q. How does solubility impact experimental design for this compound?

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane. For reactivity studies, pre-dissolution in DMSO followed by dilution in reaction buffers is recommended. Stability tests under varying pH (4–9) and temperature (4–25°C) are essential to avoid decomposition during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation?

Common issues and solutions:

  • Low Yield : Replace ethanol with 1,4-dioxane to enhance cyclization efficiency. Increase reaction time (12–24 hrs) and use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Byproducts : Introduce column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purification. Monitor intermediates via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
  • Catalyst Screening : Test alternatives like DMAP or ionic liquids to improve regioselectivity .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies often arise from:

  • Tautomerism : The amino group on the thiophene ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize the amino form .
  • Crystallographic Variability : Single-crystal X-ray diffraction (via SHELX programs) resolves ambiguities in molecular geometry .
  • Impurity Interference : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The 4-methoxyphenyl group donates electron density via resonance, activating the thiophene ring at C-5 for electrophilic substitution .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylate group may coordinate with metal ions in active sites .

Q. What strategies enable comparative studies with structural analogs?

  • Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents to study electronic effects .
  • Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive/negative bacteria. The thiophene core’s planarity enhances membrane penetration .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability differences between analogs (e.g., decomposition temperatures) .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood. The compound may cause respiratory irritation; refer to SDS guidelines for spill management and disposal .
  • Data Reproducibility : Document solvent lot numbers, humidity, and stirring rates, as subtle changes can alter reaction outcomes .

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